molecular formula C7H13ClN2O3S B1445005 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride CAS No. 1250714-53-4

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Cat. No. B1445005
M. Wt: 240.71 g/mol
InChI Key: ZVFHIEVMQRLYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H13ClN2O3S and a molecular weight of 240.71 g/mol . It is intended for research use only.


Synthesis Analysis

Piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride” consists of seven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, three oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Synthesis and Modification

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride serves as a precursor in the synthesis of complex molecules, showcasing its versatility in chemical modifications. For instance, it's implicated in the creation of xylan derivatives, where its reactivity under specific conditions enables the development of novel biopolymers with unique properties. These derivatives find applications ranging from drug delivery systems to antimicrobial agents, emphasizing the compound's role in advancing materials science and medical technology (Petzold-Welcke et al., 2014).

Pharmaceutical Applications

The compound's incorporation into sulfonamide-based drugs illustrates its pharmaceutical relevance. Sulfonamides, known for their broad-spectrum antibacterial activity, benefit from the structural diversity and pharmacological potency introduced by derivatives of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. These drugs combat various ailments, from infections to chronic conditions, underscoring the compound's significance in drug design and development (Azevedo-Barbosa et al., 2020).

Environmental and Toxicological Considerations

Research extends into the environmental fate and toxicological impact of chemical compounds, including derivatives of 4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride. Investigations into polyfluoroalkyl chemicals, for example, highlight the necessity of understanding the environmental persistence and potential toxicology of chemicals utilized in industrial and pharmaceutical contexts (Liu & Avendaño, 2013).

Safety And Hazards

Piperidine-1-sulfonyl chloride, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns, eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-(methylcarbamoyl)piperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O3S/c1-9-7(11)6-2-4-10(5-3-6)14(8,12)13/h6H,2-5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFHIEVMQRLYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylcarbamoyl)piperidine-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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